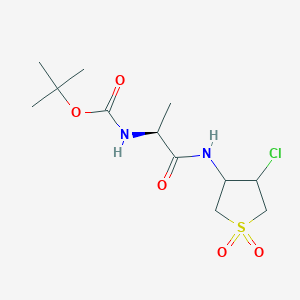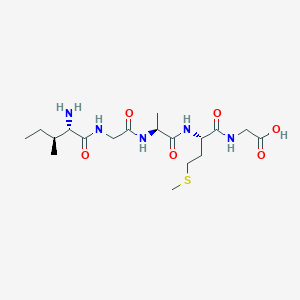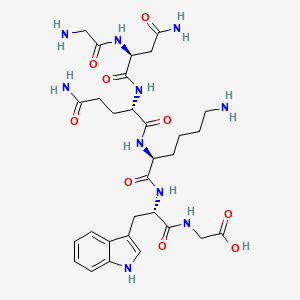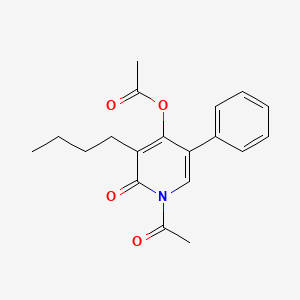
(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene is an organic compound with the molecular formula C17H21I It is characterized by the presence of an ethyl group, an iodine atom, and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene typically involves the reaction of an appropriate alkyne with an iodobenzene derivative under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. Factors such as temperature, pressure, and the concentration of reactants are carefully controlled. Additionally, purification techniques such as column chromatography or recrystallization are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), ammonia (NH3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Corresponding substituted benzene derivatives
Aplicaciones Científicas De Investigación
(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the ethyl group can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Ethyl-1-bromonon-1-EN-3-YN-1-YL)benzene
- (2-Ethyl-1-chloronon-1-EN-3-YN-1-YL)benzene
- (2-Ethyl-1-fluoronon-1-EN-3-YN-1-YL)benzene
Uniqueness
(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with other molecules. The iodine atom is larger and more polarizable compared to other halogens, which can enhance the compound’s ability to participate in various chemical reactions and biological interactions.
Propiedades
Número CAS |
919123-73-2 |
|---|---|
Fórmula molecular |
C17H21I |
Peso molecular |
352.25 g/mol |
Nombre IUPAC |
(2-ethyl-1-iodonon-1-en-3-ynyl)benzene |
InChI |
InChI=1S/C17H21I/c1-3-5-6-7-9-12-15(4-2)17(18)16-13-10-8-11-14-16/h8,10-11,13-14H,3-7H2,1-2H3 |
Clave InChI |
SLFBEQRNLUQMGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC(=C(C1=CC=CC=C1)I)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one](/img/structure/B12616712.png)
![5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12616720.png)
![(Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone](/img/structure/B12616723.png)

![{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone](/img/structure/B12616733.png)
![1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene](/img/structure/B12616734.png)
![[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12616739.png)


![Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B12616748.png)


![2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid](/img/structure/B12616767.png)

